molecular formula C21H22F2N2O3 B7535274 1-[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-2-(3,5-dimethylphenoxy)ethanone

1-[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-2-(3,5-dimethylphenoxy)ethanone

Cat. No. B7535274
M. Wt: 388.4 g/mol
InChI Key: JMYMUKYHTNJJQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-2-(3,5-dimethylphenoxy)ethanone, also known as DF-MPPO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DF-MPPO is a synthetic compound that is used as a research tool to understand the mechanism of action of certain biological processes.

Mechanism of Action

1-[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-2-(3,5-dimethylphenoxy)ethanone acts as an antioxidant and a free radical scavenger, which helps to protect cells from oxidative damage. It works by activating the Nrf2 pathway, which is a cellular defense mechanism that helps to protect cells from oxidative stress.
Biochemical and Physiological Effects:
1-[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-2-(3,5-dimethylphenoxy)ethanone has been shown to have a number of biochemical and physiological effects. It has been found to reduce oxidative stress in neuronal cells, protect against ischemia/reperfusion injury in the heart, and improve glucose tolerance in diabetic rats.

Advantages and Limitations for Lab Experiments

1-[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-2-(3,5-dimethylphenoxy)ethanone has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the lab, and it has been extensively studied for its potential applications in various fields of scientific research. However, one limitation of 1-[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-2-(3,5-dimethylphenoxy)ethanone is that it may not accurately reflect the physiological effects of natural antioxidants.

Future Directions

There are several future directions for the study of 1-[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-2-(3,5-dimethylphenoxy)ethanone. One area of research is the development of new synthetic compounds that are more effective at activating the Nrf2 pathway. Another area of research is the study of the effects of 1-[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-2-(3,5-dimethylphenoxy)ethanone on other biological processes, such as inflammation and aging. Additionally, further research is needed to determine the optimal dosage and administration of 1-[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-2-(3,5-dimethylphenoxy)ethanone for its potential therapeutic applications.

Synthesis Methods

1-[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-2-(3,5-dimethylphenoxy)ethanone can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2,5-difluorobenzoyl chloride with piperazine in the presence of a base such as triethylamine. The resulting product is then reacted with 3,5-dimethylphenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield 1-[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-2-(3,5-dimethylphenoxy)ethanone.

Scientific Research Applications

1-[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-2-(3,5-dimethylphenoxy)ethanone has been extensively studied for its potential applications in various fields of scientific research. It has been used as a tool to study the mechanism of action of certain biological processes, including the effects of oxidative stress on neuronal cells and the role of the Nrf2 pathway in cellular defense against oxidative stress.

properties

IUPAC Name

1-[4-(2,5-difluorobenzoyl)piperazin-1-yl]-2-(3,5-dimethylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N2O3/c1-14-9-15(2)11-17(10-14)28-13-20(26)24-5-7-25(8-6-24)21(27)18-12-16(22)3-4-19(18)23/h3-4,9-12H,5-8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYMUKYHTNJJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-2-(3,5-dimethylphenoxy)ethanone

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